molecular formula C9H12N2O2 B8655515 N,N-dimethyl-2-nitrobenzylamine

N,N-dimethyl-2-nitrobenzylamine

Cat. No.: B8655515
M. Wt: 180.20 g/mol
InChI Key: FCAMUPIRWKNASD-UHFFFAOYSA-N
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Description

Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol. The compound is structurally characterized by a benzyl group (-CH₂-C₆H₄-) linked to a dimethylamine (-N(CH₃)₂) and a nitro substituent at the 2-position of the aromatic ring.

For example, N,N-dimethylbenzylamine (a related compound without the nitro group) is synthesized via alkylation of benzyl chloride with dimethylamine . For the nitro-substituted variant, nitration of pre-formed N,N-dimethylbenzylamine or direct functionalization of 2-nitrobenzyl chloride with dimethylamine could be plausible. The nitro group enhances electrophilicity, making the compound suitable for applications in catalytic hydrogenation, C–H functionalization, or as a precursor in pharmaceutical intermediates .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N,N-dimethyl-1-(2-nitrophenyl)methanamine

InChI

InChI=1S/C9H12N2O2/c1-10(2)7-8-5-3-4-6-9(8)11(12)13/h3-6H,7H2,1-2H3

InChI Key

FCAMUPIRWKNASD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity
N,N-Dimethyl-2-nitrobenzylamine C₉H₁₂N₂O₂ -N(CH₃)₂, -NO₂ (ortho) 180.21 Catalysis, pharmaceutical synthesis
N,N-Dimethylbenzylamine C₉H₁₃N -N(CH₃)₂ 135.21 Organic synthesis, surfactant
N,N-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ -N(CH₃)₂, -NO₂ (aniline) 166.18 Dyes, coordination chemistry
N-Nitrosodibenzylamine-d4 C₁₄H₁₄N₂O -N(NO)-, deuterated benzyl 226.28 Analytical standards, carcinogen studies
N,N-Dimethyl-2-phenethylamine C₁₀H₁₅N -N(CH₃)₂, phenethyl chain 149.24 Neurochemical research

Reactivity and Functional Group Influence

This compound vs. N,N-Dimethylbenzylamine: The nitro group in the former significantly reduces electron density on the aromatic ring, making it less reactive in electrophilic substitutions compared to the non-nitro analogue. However, the nitro group enables participation in reduction reactions (e.g., catalytic hydrogenation to form amines) and metal-catalyzed C–H activation . Basicity: The nitro group decreases the basicity of the amine compared to N,N-dimethylbenzylamine, which is a stronger base due to the absence of electron-withdrawing groups.

This compound vs. N,N-Dimethyl-2-nitroaniline :

  • The benzylamine backbone (CH₂ linker) in the former provides greater steric flexibility than the rigid aniline structure. This flexibility enhances its utility in forming coordination complexes with transition metals (e.g., palladium or nickel catalysts) .
  • Synthetic Utility : The nitroaniline derivative is more commonly used in azo dye synthesis, while the benzylamine variant is tailored for catalytic applications.

Comparison with N-Nitrosodibenzylamine-d4: The nitroso group (-N=O) in N-nitrosodibenzylamine-d4 is a known carcinogen, whereas the nitro group (-NO₂) in the target compound is chemically stable but may pose toxicity risks if reduced to nitroso derivatives .

Physicochemical Properties

Property This compound N,N-Dimethylbenzylamine N,N-Dimethyl-2-nitroaniline
Melting Point Not reported ~-20°C (liquid) ~85–87°C
Solubility Likely polar aprotic solvents Miscible in organic solvents Limited in water, soluble in DMF
Hazards Limited data; handle with care Irritant Toxic upon prolonged exposure

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